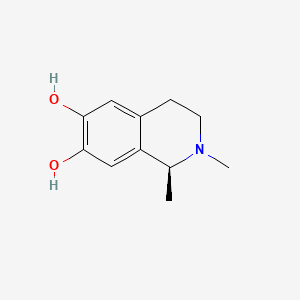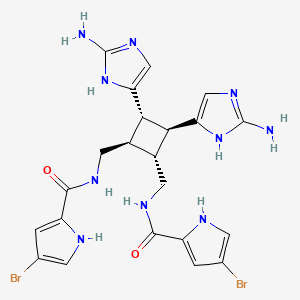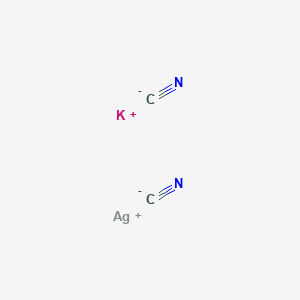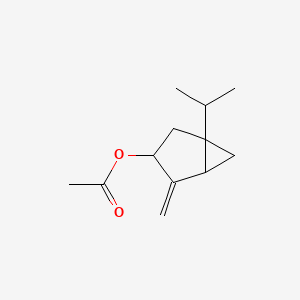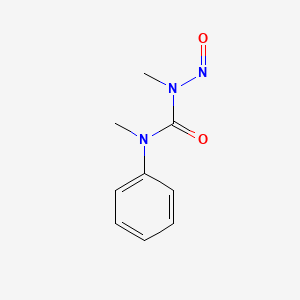
2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is a chemical compound with potential interest in various fields of chemistry and materials science. Its structural features suggest it could be relevant for studies in lignin model systems, organic synthesis, and possibly for applications in materials science due to its unique molecular structure and potential reactivity.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions including halogen-exchange and esterification, indicating the potential for diverse synthetic routes and modifications for 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone. For instance, synthesis approaches for related compounds have been reported, showcasing methods that might be adapted for this compound's synthesis through reactions involving dimethoxyphenyl and trihydroxyphenyl precursors (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated through techniques such as X-ray crystallography, revealing intricate details about bond lengths, angles, and overall molecular conformation. These studies provide a foundation for understanding the molecular structure of 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, suggesting it may exhibit unique structural characteristics conducive to specific chemical reactions and interactions (Xiaoping Rao et al., 2014).
Chemical Reactions and Properties
Research on similar compounds highlights their involvement in various chemical reactions, including photochemical transformations and condensation reactions, which may be relevant for understanding the chemical behavior of 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone. For example, photochemical studies on O-methylated lignin model dimers indicate potential reactivity under specific conditions that could be applicable to this compound (A. Castellan et al., 1990).
Physical Properties Analysis
The physical properties of compounds with similar structural features have been studied, including their crystalline structure, phase transitions, and polymorphism. These investigations provide insights into the physical characteristics that 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone might exhibit, influencing its solubility, stability, and suitability for various applications (S. Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties of closely related compounds, such as reactivity under different conditions, potential for forming derivatives, and interactions with other molecules, have been explored. These studies shed light on the reactive nature and chemical versatility of 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, highlighting its potential for further chemical investigation and application in various domains (V. Moskvina et al., 2015).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties : A study by Asiri et al. (2017) explored the photophysical properties of a derivative of this compound, focusing on its dipole moments, photochemical quantum yield, and fluorescence quantum yield. The research indicated that the compound's photophysical characteristics are influenced by the polarity of the solvent, which could have implications for its use in photochemical applications (Asiri et al., 2017).
Psychoactive Substance Analysis : Texter et al. (2018) identified the pyrolysis products of a related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance. This research is significant for understanding the stability and potential toxicity of such compounds when exposed to heat (Texter et al., 2018).
Photochemical Study in Lignin Models : Castellan et al. (1990) conducted a photochemical study on a similar compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), which is an O-methylated α-carbonyl β-1 lignin model dimer. Their findings on the photochemical reactivity in different states provide insights into the compound's behavior in complex organic matrices (Castellan et al., 1990).
Antioxidant and Antimicrobial Properties : Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones derived from a compound similar to 2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone. They evaluated these compounds for their anti-inflammatory, antioxidant, and antimicrobial properties, finding promising results in various assays (Bandgar et al., 2009).
Carbonic Anhydrase Inhibitory Properties : A study by Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and investigated their inhibitory effects on human carbonic anhydrase, an enzyme relevant in various physiological processes. This research could lead to novel inhibitors for medical applications (Balaydın et al., 2012).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-14-4-3-9(6-15(14)22-2)5-11(18)16-12(19)7-10(17)8-13(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMQKSNPQNHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355532 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
53084-06-3 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







